Cas no 933703-17-4 (2-(2-aminoethyl)pyrimidin-4-amine)
2-(2-aminoethyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidineethanamine, 4-amino-
- 2-(2-Aminoethyl)pyrimidin-4-amine
- 2-(2-aminoethyl)pyrimidin-4-amine
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- MDL: MFCD10697268
- Inchi: 1S/C6H10N4/c7-3-1-6-9-4-2-5(8)10-6/h2,4H,1,3,7H2,(H2,8,9,10)
- InChI Key: ZWXRORDTIFUIBK-UHFFFAOYSA-N
- SMILES: C1(CCN)=NC=CC(N)=N1
Computed Properties
- Exact Mass: 138.091
- Monoisotopic Mass: 138.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8A^2
2-(2-aminoethyl)pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-200789-1g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-200789-5g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-200789-10g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-200789-0.05g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 0.05g |
$273.0 | 2023-09-16 | ||
| Enamine | EN300-200789-0.1g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 0.1g |
$407.0 | 2023-09-16 | ||
| Enamine | EN300-200789-0.25g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-200789-0.5g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 0.5g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-200789-1.0g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-200789-2.5g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-200789-5.0g |
2-(2-aminoethyl)pyrimidin-4-amine |
933703-17-4 | 5.0g |
$3396.0 | 2023-03-01 |
2-(2-aminoethyl)pyrimidin-4-amine Suppliers
2-(2-aminoethyl)pyrimidin-4-amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(2-aminoethyl)pyrimidin-4-amine
Introduction to 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4)
2-(2-aminoethyl)pyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 933703-17-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This pyrimidine derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the development of novel therapeutic agents. The compound’s molecular structure, featuring both amino and pyrimidine moieties, makes it a promising candidate for further chemical modifications and biological evaluations.
The pyrimidine core is a fundamental scaffold in medicinal chemistry, widely recognized for its role in the synthesis of nucleoside analogs and other biologically active molecules. The presence of an aminoethyl side chain at the 2-position and another amino group at the 4-position enhances the reactivity of this compound, allowing for diverse functionalization strategies. Such structural features are particularly attractive for designing molecules with enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyrimidine derivatives have been extensively studied for their potential applications in oncology, antiviral therapy, and immunomodulation. The compound 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) stands out as a versatile building block that can be further elaborated to create novel drug candidates. Its ability to undergo selective modifications at multiple sites makes it an ideal candidate for structure-activity relationship (SAR) studies.
One of the most compelling aspects of this compound is its potential in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) make it a suitable precursor for synthesizing kinase inhibitors, with the possibility of fine-tuning its binding affinity and selectivity through rational drug design.
Moreover, the compound has shown promise in preliminary biological assays as a precursor for antiviral agents. The pyrimidine moiety is structurally analogous to nucleobases found in viral genomes, making it a logical candidate for developing inhibitors that disrupt viral replication. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy, facilitating the design of more effective antiviral drugs. The flexibility offered by the aminoethyl side chain in 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) allows for optimization to enhance interactions with target viral proteins.
The synthesis of 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include condensation reactions to form the pyrimidine ring followed by selective functionalization to introduce the aminoethyl group and the secondary amino group at the 4-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In conclusion, 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) represents a significant advancement in pharmaceutical chemistry as a versatile intermediate for drug discovery. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological targets and synthetic strategies, compounds like this will undoubtedly play a crucial role in shaping the future of medicine.
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